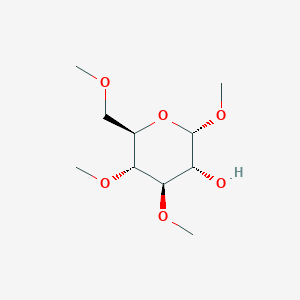
alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-, also known as Methyl-α-D-glucopyranoside, is a chemical compound with the molecular formula C10H20O6. It is a colorless and odorless solid that is soluble in water and commonly used in scientific research applications. In
Mécanisme D'action
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside acts as a substrate for enzymes that catalyze the hydrolysis or transfer of glycosidic bonds. The mechanism of action involves the binding of the enzyme to the substrate, followed by the cleavage or transfer of the glycosidic bond, resulting in the formation of a product and the release of the enzyme.
Effets Biochimiques Et Physiologiques
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside has no known biochemical or physiological effects in humans. However, it has been shown to have antifreeze properties in some organisms, such as insects and plants, by preventing ice crystal formation in their cells.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is a commonly used substrate in enzymatic assays due to its availability, low cost, and stability. It is also easy to handle and store, making it a convenient choice for lab experiments. However, its use is limited to specific enzymes that can hydrolyze or transfer glycosidic bonds, and it may not be suitable for all types of glycosylation reactions.
Orientations Futures
The use of alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside in scientific research is expected to continue to grow in the future. One potential direction is the development of new enzymes or enzyme variants that can recognize and utilize alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside as a substrate. Another direction is the synthesis of novel glycoconjugates and oligosaccharides using alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside as a starting material. Furthermore, the antifreeze properties of alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside may have potential applications in cryopreservation and other areas of biotechnology.
Méthodes De Synthèse
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is synthesized from the reaction of glucose with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction occurs at room temperature and produces a mixture of products, which are then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is commonly used in scientific research as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used in the synthesis of oligosaccharides and glycoconjugates, which are important biomolecules involved in various biological processes such as cell-cell recognition, immune response, and signal transduction.
Propriétés
Numéro CAS |
13479-66-8 |
|---|---|
Nom du produit |
alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl- |
Formule moléculaire |
C10H20O6 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6R)-2,4,5-trimethoxy-6-(methoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-8(13-2)9(14-3)7(11)10(15-4)16-6/h6-11H,5H2,1-4H3/t6-,7-,8-,9-,10+/m1/s1 |
Clé InChI |
MJCQVUQCEVACLB-IGORNWKESA-N |
SMILES isomérique |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)OC)OC |
SMILES |
COCC1C(C(C(C(O1)OC)O)OC)OC |
SMILES canonique |
COCC1C(C(C(C(O1)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



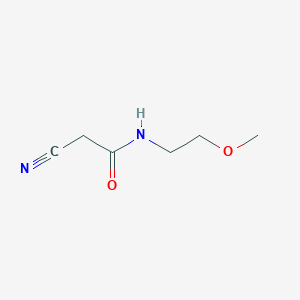

![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
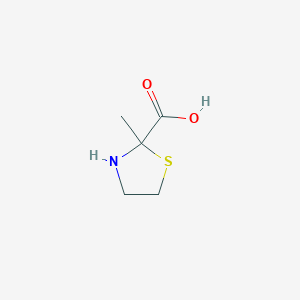






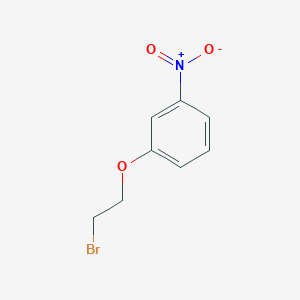

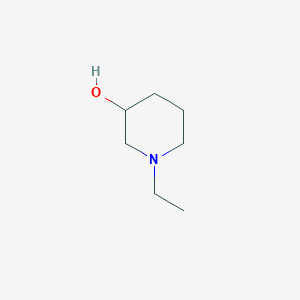
![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)